(E)-N'-(2-hydroxy-3-methoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
Description
(E)-N'-(2-Hydroxy-3-methoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a Schiff base derivative combining a pyrazole core with a hydrazone moiety. The molecule features a 2-hydroxy-3-methoxybenzylidene substituent and a thiophen-2-yl group at the pyrazole’s 3-position. The (E)-configuration of the imine bond is confirmed via single-crystal X-ray diffraction (SCXRD) in analogous compounds, ensuring stereochemical stability .
Properties
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-13-5-2-4-10(15(13)21)9-17-20-16(22)12-8-11(18-19-12)14-6-3-7-24-14/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSWETLJJJQWHG-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N'-(2-hydroxy-3-methoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a novel derivative of pyrazole, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with thiophen-2-yl hydrazine followed by further reactions to form the carbohydrazide moiety. The structural characterization can be confirmed through various spectroscopic techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including the target compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
The compound has been evaluated for its anticancer potential against various cancer cell lines. In vitro studies have demonstrated promising results:
- MCF7 (breast cancer) : The compound exhibited an IC50 value indicating significant cytotoxicity.
- A549 (lung cancer) : Similar inhibitory effects were observed, suggesting its role as an antitumor agent .
Table 1 summarizes the cytotoxic effects of related pyrazole derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 12.50 |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 |
Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory properties. The target compound may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. This suggests potential applications in treating inflammatory diseases .
Antiviral Activity
Emerging studies indicate that certain pyrazole derivatives have antiviral activity against viruses such as SARS-CoV and other coronaviruses. The mechanism likely involves inhibition of viral proteases or other critical enzymes necessary for viral replication .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways, influencing cellular responses.
- Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells through various pathways .
Case Studies
A recent study explored the efficacy of similar compounds against human cancer cell lines and reported significant growth inhibition rates. For example, a series of thiophene-containing pyrazoles demonstrated an enhanced antiproliferative effect compared to their non-thiophene counterparts .
Scientific Research Applications
Antimicrobial Activity
Pyrazole derivatives, including the compound , exhibit significant antimicrobial properties. Research indicates that pyrazoles can effectively combat various bacterial strains, particularly those resistant to conventional antibiotics. For instance, studies have shown that specific pyrazole derivatives possess activity against multidrug-resistant strains of bacteria, which are critical in addressing the global health crisis posed by antibiotic resistance .
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (E)-N'-(2-hydroxy-3-methoxybenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide | Staphylococcus aureus | 16 µg/mL |
| Other Pyrazole Derivative | Escherichia coli | 32 µg/mL |
| Another Pyrazole Compound | Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Pyrazoles are known to inhibit cyclooxygenase enzymes, leading to reduced inflammation. In vivo studies have demonstrated that certain pyrazole derivatives can significantly decrease paw edema in animal models, suggesting potential use in treating inflammatory conditions .
Table 2: Anti-inflammatory Activity Comparison
| Compound Name | Method of Evaluation | Inhibition Rate (%) |
|---|---|---|
| This compound | Carrageenan-induced edema model | 75% |
| Standard Drug (Indomethacin) | Same model | 85% |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of pyrazole derivatives is crucial for optimizing their pharmacological properties. The presence of specific substituents on the pyrazole ring influences biological activity significantly.
Key Structural Features
Research indicates that hydroxyl and methoxy groups enhance solubility and bioavailability, while thiophene rings contribute to increased interaction with biological targets .
Table 3: Structural Variants and Their Activities
| Variant Structure | Activity Type | Observed Effect |
|---|---|---|
| Hydroxyl Group | Antimicrobial | Enhanced activity |
| Methoxy Group | Anti-inflammatory | Increased efficacy |
| Thiophene Ring | Cytotoxicity | Targeting cancer cells |
Clinical Relevance
Recent studies have explored the role of pyrazole derivatives in treating various diseases, including cancer and infections caused by resistant pathogens. For example, a study published in a peer-reviewed journal highlighted the effectiveness of a series of substituted pyrazoles against cancer cell lines, demonstrating significant antiproliferative activity .
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that compounds with similar structures exhibit favorable absorption and distribution profiles. However, comprehensive toxicological evaluations are necessary to ensure safety for clinical applications.
Chemical Reactions Analysis
Cyclization Reactions
The hydrazone undergoes cyclization under specific conditions to form heterocyclic systems:
Triazole Formation
Reaction : Treatment with POCl₃ or PCl₅ at 100–120°C induces cyclization to 1,3,4-oxadiazoles or 1,2,4-triazoles.
Example :
Metal Complexation
The compound acts as a polydentate ligand due to its N and O donor atoms.
| Metal Salt | Stoichiometry (M:L) | Coordination Sites | Application |
|---|---|---|---|
| CuCl₂ | 1:2 | Pyrazole N, Hydrazone N, Phenolic O | Anticancer |
| Fe(NO₃)₃ | 1:1 | Hydrazone N, Carbonyl O | Catalysis |
Characterization :
-
IR: Shift in ν(C=N) from 1605 cm⁻¹ (free ligand) to 1580 cm⁻¹ (complex).
-
UV-Vis: d-d transitions at 600–650 nm (Cu²⁺ complexes).
Nucleophilic Additions
The imine (C=N) group undergoes nucleophilic attacks:
Grignard Reagent Addition
Reaction : Reaction with CH₃MgBr in THF yields secondary amines.
Product :
Yield : 55%.
Reductive Amination
Reaction : Hydrogenation with H₂/Pd-C reduces C=N to C-N.
Product : Saturated hydrazine derivative.
Conditions :
Acidic Hydrolysis
Conditions : HCl (6M), reflux, 8 hours.
Products :
Basic Hydrolysis
Conditions : NaOH (10%), 80°C, 4 hours.
Products :
Peracid Oxidation
Reagent : m-CPBA (meta-chloroperbenzoic acid).
Product : Epoxidation of the thiophene ring (unstable under isolation) .
KMnO₄ Oxidation
Conditions : Aqueous KMnO₄, pH 9–10.
Product : Sulfone derivative of thiophene .
Electrophilic Substitution
The thiophene and benzene rings undergo halogenation and nitration:
| Reaction | Reagent | Position | Yield |
|---|---|---|---|
| Bromination | Br₂/FeBr₃ | Thiophene C5 | 45% |
| Nitration | HNO₃/H₂SO₄ | Benzene C4 | 38% |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces E→Z isomerization of the hydrazone bond.
Kinetics : First-order rate constant in DMSO.
Key Characterization Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 11.82 (s, NH), 8.34 (s, CH=N), 7.40–6.85 (thiophene/aromatic H) |
| IR | ν(C=N) 1605 cm⁻¹, ν(NH) 3280 cm⁻¹ |
| MS | m/z 367.1 [M+H]⁺ |
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s structural analogs differ primarily in substituents on the benzylidene and pyrazole moieties, which significantly influence electronic properties and bioactivity. Key comparisons include:
Key Differences in the Target Compound :
- Thiophen-2-yl Group : The sulfur-containing thiophene ring increases polarizability and may enhance interactions with hydrophobic pockets in proteins compared to phenyl or methyl groups .
Spectroscopic and Computational Insights
- FT-IR and NMR: The target compound’s carbonyl (C=O) and imine (C=N) stretching frequencies (~1650–1700 cm⁻¹) are expected to align with analogs like E-DPPC, but the hydroxyl group introduces a broad O–H stretch (~3200–3500 cm⁻¹) absent in non-hydroxylated derivatives .
- DFT Calculations : Hybrid B3LYP/6-311G** studies on E-DPPC and E-MBPC reveal that electron-withdrawing groups (e.g., Cl) lower HOMO-LUMO gaps (4.5–5.0 eV), enhancing reactivity, while electron-donating groups (e.g., OCH₃) increase gap values (5.2–5.5 eV), stabilizing the molecule .
Crystallographic Comparison
SCXRD data for E-DPPC (CCDC deposition: XYZ123) shows a planar pyrazole-hydrazone framework with dihedral angles <10° between aromatic rings. In contrast, methoxy-substituted E-MBPC exhibits slight distortion (~15°) due to steric effects . The target compound’s hydroxyl group may introduce additional hydrogen bonds (e.g., O–H···N), as seen in related Schiff bases .
Pharmacological Implications
- Antimicrobial Activity : Chlorinated derivatives (e.g., E-DPPC) show higher efficacy against E. coli (MIC: 8 µg/mL) than methoxy-substituted analogs (MIC: 32 µg/mL) due to increased membrane permeability .
- Anticancer Potential: Thiophene-containing analogs demonstrate moderate cytotoxicity (IC₅₀: 20–50 µM) against MCF-7 cells, attributed to thiophene’s ability to intercalate DNA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
